molecular formula C21H13Cl3N2O2S B2754038 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole CAS No. 318951-67-6

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole

Cat. No.: B2754038
CAS No.: 318951-67-6
M. Wt: 463.76
InChI Key: LAHBKZZHTQFUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole is a complex organic compound that features a pyrazole ring substituted with benzenesulfonyl, 4-chlorophenyl, and 3,4-dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl, 4-chlorophenyl, and 3,4-dichlorophenyl groups through various substitution reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole include other pyrazole derivatives with different substituents, such as:

  • 4-(Benzenesulfonyl)-5-(4-methylphenyl)-1-(3,4-dichlorophenyl)pyrazole
  • 4-(Benzenesulfonyl)-5-(4-fluorophenyl)-1-(3,4-dichlorophenyl)pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-10-11-18(23)19(24)12-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHBKZZHTQFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.